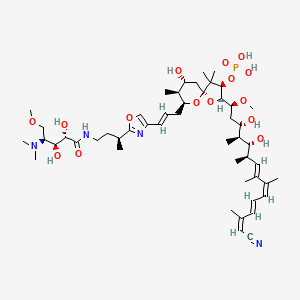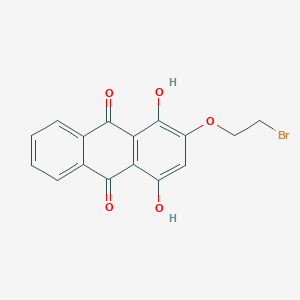![molecular formula C11H20N2O B13149534 N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)
N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol It is characterized by the presence of an azepane ring, a cyclopropane ring, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide typically involves the reaction of azepane derivatives with cyclopropanecarboxylic acid derivatives under specific conditions. One common method involves the use of azepane-3-methanol and cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane or cyclopropane rings are modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane or cyclopropane derivatives.
Aplicaciones Científicas De Investigación
N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azepane ring may play a crucial role in its binding affinity and specificity. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
N-methylazepan-3-yl)-3-(1-naphthoyl)indole: A compound with a similar azepane ring structure.
Azepines: Seven-membered heterocycles with one nitrogen atom.
Benzodiazepines: Compounds with a similar ring structure but with additional benzene rings.
Uniqueness
N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide is unique due to its combination of an azepane ring and a cyclopropane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Propiedades
Fórmula molecular |
C11H20N2O |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
N-(azepan-3-ylmethyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(10-4-5-10)13-8-9-3-1-2-6-12-7-9/h9-10,12H,1-8H2,(H,13,14) |
Clave InChI |
MVJGSSXCYSYPIC-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCC(C1)CNC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)
![4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13149483.png)
![[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)


![3-[3,5-Di(trifluoromethyl)phenyl]-1-[(R)-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea](/img/structure/B13149505.png)






